molecular formula C16H18N2O2 B4839043 2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide

2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide

Cat. No. B4839043
M. Wt: 270.33 g/mol
InChI Key: ANISZSZMMABAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide, also known as EPM-01, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM-01 belongs to the class of N-acyl amino acid derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide is not yet fully understood. However, it has been suggested that 2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide may act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning and memory, and has been implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function, reduce anxiety and depression-like behavior, and alleviate neuropathic pain. 2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide has also been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide is its high selectivity for the α7 nicotinic acetylcholine receptor, which reduces the risk of off-target effects. 2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of 2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide is its low water solubility, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide. One of the areas of interest is the potential use of 2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the efficacy of 2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide in animal models of these diseases. Another area of interest is the potential use of 2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to investigate the safety and toxicity of 2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide in humans before it can be considered for clinical use.
Conclusion:
In conclusion, 2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide is a novel compound that has shown promising results in various preclinical studies for the treatment of various diseases. The synthesis method has been optimized to produce high yields and purity of 2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide. 2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide has been shown to have various biochemical and physiological effects and may have potential use in the treatment of neurodegenerative diseases. However, further studies are needed to investigate the efficacy, safety, and toxicity of 2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide before it can be considered for clinical use.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of neuropathic pain, anxiety, and depression. 2-(4-ethoxyphenyl)-N-(5-methyl-2-pyridinyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(5-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-20-14-7-5-13(6-8-14)10-16(19)18-15-9-4-12(2)11-17-15/h4-9,11H,3,10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANISZSZMMABAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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